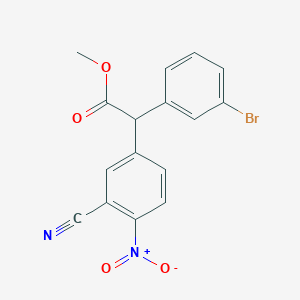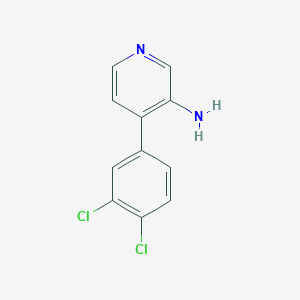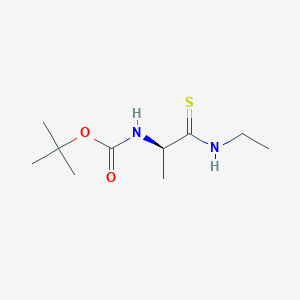![molecular formula C13H18BrNO2 B12081124 [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C12H16BrNO. It is characterized by the presence of a pyrrolidine ring, a bromophenoxy group, and a methanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with (S)-pyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Lacks the methanol moiety but shares the bromophenoxy and pyrrolidine groups.
2-(4-Bromophenoxy)ethanol: Contains the bromophenoxy group but lacks the pyrrolidine ring.
4-Bromophenol: Contains the bromophenoxy group but lacks the ethyl and pyrrolidine components.
Uniqueness
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the bromophenoxy group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2/t12-/m0/s1 |
Clé InChI |
BVMYYXYIHLJLPD-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CCOC2=CC=C(C=C2)Br)CO |
SMILES canonique |
C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



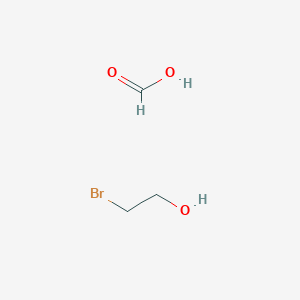

![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)

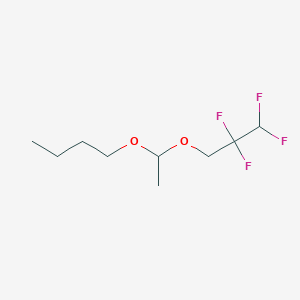
![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)


![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)
